molecular formula C11H11ClF3NO B13338179 (S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol

(S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol

Cat. No.: B13338179
M. Wt: 265.66 g/mol
InChI Key: FJWSKHSJMIDKLI-VIFPVBQESA-N
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Description

(S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a phenol group substituted with a chlorine atom, a pyrrolidine ring, and a trifluoromethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol typically involves the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions. This process is carried out in a microchannel reactor under visible light conditions, which allows for a green and efficient reaction route . The overall process can be carried out under mild conditions without using a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient reaction routes, such as those involving microfluidic synthesis, are likely to be employed to scale up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chlorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(pyrrolidin-2-yl)phenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)phenol: Lacks the pyrrolidine ring and chlorine atom, leading to distinct reactivity and applications.

    2-Chloro-4-(trifluoromethyl)phenol: Lacks the pyrrolidine ring, affecting its overall properties and uses.

Uniqueness

(S)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C11H11ClF3NO

Molecular Weight

265.66 g/mol

IUPAC Name

2-chloro-6-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)phenol

InChI

InChI=1S/C11H11ClF3NO/c12-8-5-6(11(13,14)15)4-7(10(8)17)9-2-1-3-16-9/h4-5,9,16-17H,1-3H2/t9-/m0/s1

InChI Key

FJWSKHSJMIDKLI-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)O

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)O

Origin of Product

United States

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